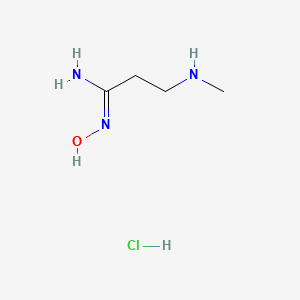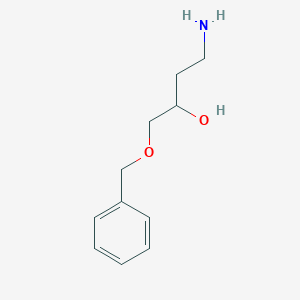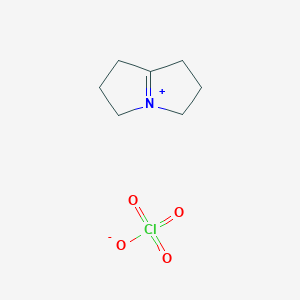
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
概要
説明
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate is a chemical compound with the CAS number 16853-10-4. It is a derivative of pyrrolizine, a heterocyclic aromatic organic compound, and is known for its perchlorate salt form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate typically involves the reaction of pyrrolizine with perchloric acid under controlled conditions. The reaction is usually carried out in an acidic medium, and the temperature and pressure are carefully regulated to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle perchloric acid safely. The process may also include purification steps to isolate the final product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can include various oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound may be used in biochemical studies to understand the behavior of similar heterocyclic compounds in biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the compound's ability to participate in chemical reactions that modify biological or chemical processes.
類似化合物との比較
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Pyrrolizidine: A related heterocyclic compound without the perchlorate group.
Pyrrolizidine alkaloids: Naturally occurring compounds with similar structures found in certain plants.
Pyrrolizine derivatives: Other derivatives of pyrrolizine with different substituents and functional groups.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-4-ium;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N.ClHO4/c1-3-7-4-2-6-8(7)5-1;2-1(3,4)5/h1-6H2;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOPDOYYINOFEH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](C1)CCC2.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446831 | |
| Record name | Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16853-10-4 | |
| Record name | Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16853-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
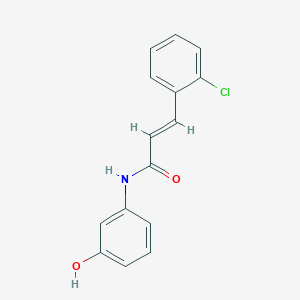
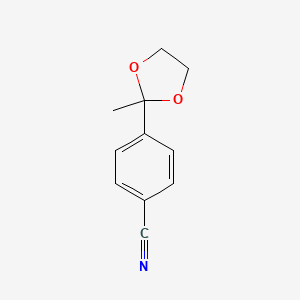



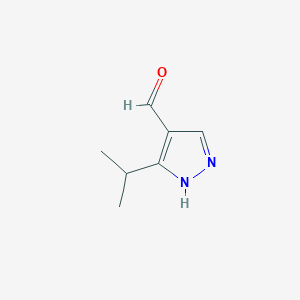

![4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE](/img/structure/B3405869.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B3405878.png)


